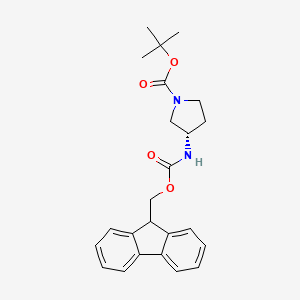

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate” has been reported. For instance, the use of a sulfonamide-based protecting group (PG), (9H-fluoren-9-yl)methanesulfonyl (Fms), has been demonstrated in the successful formation of a phosphonamide between an N-Fms-protected α-phosphonoalanine monoester and secondary alkylamines . This method avoids a serious problem associated with Fmoc, paving a new way to the synthesis of α-amino phosphonic acid containing peptide mimetics without losing the well-established Fmoc chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of differentially protected azatryptophan derivatives via Negishi coupling, utilizing a similar compound, showcases the role of such compounds in peptide-based drug discovery. This process achieved high yields and demonstrated the ease of selective protecting group removal (Nimje et al., 2020).

Crystal and Molecular Structure Analysis

- The crystal and molecular structure of related compounds have been characterized, providing insights into their molecular arrangements and interactions. This analysis helps in understanding the properties and potential applications of these compounds in material science and molecular engineering (Çolak et al., 2021).

Supramolecular Arrangement

- Studies on the supramolecular arrangement of 3-oxopyrrolidines derivatives, including similar tert-butyl compounds, highlight their potential in forming fascinating supramolecular assemblies through weak interactions. This research contributes to the development of new materials with unique properties (Samipillai et al., 2016).

Synthetic Applications

- Research on the synthesis of pyrrolidine-based compounds, using similar tert-butyl compounds, reveals their utility in producing important intermediates for pharmaceuticals and other organic molecules. These syntheses often involve innovative methodologies that enhance efficiency and selectivity (Chung et al., 2005).

Sensing Applications

- The development of fluorescent sensors based on fluorene compounds, related to the tert-butyl compounds, for the detection of nitro compounds, metal cations, and amino acids showcases the potential of these molecules in sensing applications. This research has implications for environmental monitoring and biomedical diagnostics (Han et al., 2020).

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-24(2,3)30-23(28)26-13-12-16(14-26)25-22(27)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,27)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCWZRXHMNBOCY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584647 | |

| Record name | tert-Butyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate | |

CAS RN |

307531-88-0 | |

| Record name | tert-Butyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-N-Boc-3-N-Fmoc-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)

![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)

![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)